molecular formula C11H7N3O2S B11031356 4-Hydroxy-6-(3-hydroxyphenyl)-2-sulfanyl-5-pyrimidinecarbonitrile

4-Hydroxy-6-(3-hydroxyphenyl)-2-sulfanyl-5-pyrimidinecarbonitrile

Cat. No.: B11031356
M. Wt: 245.26 g/mol
InChI Key: KOUXCBLZYXZFEE-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(3-hydroxyphenyl)-2-sulfanyl-5-pyrimidinecarbonitrile: is a chemical compound with the following structural formula:

C9H6N4O2S\text{C}_9\text{H}_6\text{N}_4\text{O}_2\text{S} C9​H6​N4​O2​S

This compound combines a pyrimidine ring with a phenyl group, a hydroxyl group, and a cyano group. It exhibits interesting properties due to this unique combination.

Preparation Methods

Synthetic Routes:: One synthetic method involves the multicomponent reaction of phenylglyoxal hydrate , 1,3-dimethylbarbituric acid , and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions and detailed steps would need further investigation.

Industrial Production:: Information on large-scale industrial production methods for this compound is limited. research in this area could provide valuable insights.

Chemical Reactions Analysis

Reactivity:: 4-Hydroxy-6-(3-hydroxyphenyl)-2-sulfanyl-5-pyrimidinecarbonitrile may undergo various reactions, including:

    Oxidation: Oxidative processes can modify the phenyl and pyrimidine moieties.

    Reduction: Reduction reactions may alter the cyano group or other functional groups.

    Substitution: Substituents can be introduced or replaced on the aromatic ring.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products:: The major products formed during these reactions would vary based on the specific reaction pathway.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed information on similar compounds is scarce, further studies could highlight the uniqueness of 4-Hydroxy-6-(3-hydroxyphenyl)-2-sulfanyl-5-pyrimidinecarbonitrile.

Properties

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H7N3O2S/c12-5-8-9(13-11(17)14-10(8)16)6-2-1-3-7(15)4-6/h1-4,15H,(H2,13,14,16,17)

InChI Key

KOUXCBLZYXZFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C(=O)NC(=S)N2)C#N

Origin of Product

United States

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